

# The Discovery and Development of Avermectin Compounds: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Ivomec

Cat. No.: B10770092

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

## Abstract

The avermectin family of compounds, discovered through a pioneering international collaboration, represents a landmark achievement in the field of natural product drug discovery. This technical guide provides an in-depth exploration of the history and discovery of avermectins, detailing the key scientific breakthroughs from the initial isolation of the producing microorganism, *Streptomyces avermitilis*, to the development of the potent anthelmintic agent, ivermectin. The guide elucidates the experimental protocols employed in the isolation, fermentation, and bio-efficacy testing of these compounds. Furthermore, it presents a comprehensive overview of the mechanism of action, focusing on the interaction with glutamate-gated chloride channels, and outlines the workflows for structure elucidation and mechanistic studies. Quantitative data on fermentation yields and in vivo efficacy are summarized in structured tables for comparative analysis. Visual diagrams generated using Graphviz are provided to illustrate key experimental workflows and the primary signaling pathway. This guide serves as a comprehensive resource for professionals engaged in natural product research and drug development.

## Introduction

The discovery of avermectins stands as a testament to the power of systematic screening of natural sources for novel therapeutic agents. This class of 16-membered macrocyclic lactones, produced by the soil actinomycete *Streptomyces avermitilis*, exhibits potent anthelmintic and

insecticidal properties. The journey from a soil sample collected in Japan to a globally significant "wonder drug" for treating parasitic infections in both veterinary and human medicine is a compelling narrative of scientific ingenuity and collaboration. This guide will delve into the technical details of this discovery, providing a granular view of the methodologies and data that underpinned this success. The work of Satoshi Ōmura at the Kitasato Institute in isolating and culturing novel actinomycetes and William C. Campbell's team at Merck in developing the screening assays and identifying the active compounds was pivotal and ultimately led to their joint receipt of the 2015 Nobel Prize in Physiology or Medicine.[\[1\]](#)[\[2\]](#)[\[3\]](#)

## The Discovery of *Streptomyces avermitilis* and Avermectins

The genesis of avermectin discovery lies in the systematic screening of microbial fermentation products for anthelmintic activity.

### Isolation of the Producing Microorganism

In the 1970s, Satoshi Ōmura's group at the Kitasato Institute in Japan undertook a large-scale program to isolate and culture novel actinomycetes from soil samples. One such sample, collected near a golf course in Kawana, Ito City, Shizuoka Prefecture, Japan, yielded a new species of *Streptomyces*.[\[4\]](#) This organism, later named *Streptomyces avermitilis*, was found to produce a substance with potent activity against the nematode *Nematospiroides dubius* in mice.[\[4\]](#)

### Initial Screening and Bioassay

The culture of *S. avermitilis* was sent to the Merck Sharp and Dohme Research Laboratories for further investigation. There, a team led by William C. Campbell had established an *in vivo* bioassay using mice infected with the nematode *Heligmosomoides polygyrus* (previously known as *Nematospiroides dubius*).[\[2\]](#) Fermentation broths of the novel *Streptomyces* strain demonstrated significant anthelmintic activity in this mouse model.[\[4\]](#)

### Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery and initial development of avermectin.

## Isolation and Cultivation of *Streptomyces avermitilis*

Objective: To isolate and obtain a pure culture of the avermectin-producing microorganism from soil samples.

Methodology:

- Soil Sample Preparation: A soil sample is suspended in sterile saline solution and serially diluted.
- Plating: Aliquots of the dilutions are spread onto agar plates containing a selective medium for actinomycetes, such as Actinomycete Isolation Agar or Yeast Extract-Malt Extract (YMG) Agar. The plates are incubated at 28°C for 7-14 days.
- Colony Selection and Purification: Colonies exhibiting the characteristic morphology of *Streptomyces* (dry, chalky, with aerial mycelia) are selected and subcultured onto fresh YMG agar slants to obtain pure isolates.
- Culture Maintenance: Pure cultures are maintained on YMG agar slants and stored at 4°C for short-term use or lyophilized for long-term preservation.

## Fermentation for Avermectin Production

Objective: To cultivate *S. avermitilis* under conditions that promote the production of avermectin compounds.

Methodology:

- Inoculum Preparation: A seed culture is prepared by inoculating a loopful of *S. avermitilis* from an agar slant into a flask containing a seed medium (e.g., YMG broth). The flask is incubated on a rotary shaker at 28°C for 48-72 hours.
- Production Fermentation: A production medium (e.g., a complex medium containing corn starch, yeast extract, and mineral salts) in a larger fermentation vessel is inoculated with the seed culture.
- Fermentation Conditions: The fermentation is carried out at 28°C with continuous agitation and aeration for 7-14 days. The pH of the medium is maintained around 7.0.

- Monitoring: The fermentation broth is periodically sampled to monitor cell growth and avermectin production, typically by High-Performance Liquid Chromatography (HPLC).

## In Vivo Bioassay for Anthelmintic Activity

Objective: To assess the efficacy of fermentation products and purified compounds against a parasitic nematode infection in a mouse model.

Methodology:

- Infection of Mice: Laboratory mice are orally infected with a standardized dose of infective third-stage larvae (L3) of *Heligmosomoides polygyrus*.
- Treatment Administration: A specified period after infection (typically 5-7 days), the test substance (fermentation broth, extract, or purified compound) is administered to the mice, either orally or subcutaneously.
- Worm Burden Assessment: Several days after treatment, the mice are euthanized, and the small intestines are removed. The number of adult worms present in the intestines is counted.
- Efficacy Calculation: The percentage reduction in worm burden in the treated group is calculated relative to an untreated control group.

## Isolation and Purification of Avermectins

Objective: To extract and purify the active avermectin compounds from the fermentation broth.

Methodology:

- Extraction: The fermentation broth is centrifuged to separate the mycelia from the supernatant. The mycelia are then extracted with an organic solvent such as acetone or methanol.
- Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning to remove highly polar and nonpolar impurities.

- Chromatography: The partially purified extract is further fractionated using column chromatography on silica gel or other stationary phases.
- Final Purification: The active fractions are subjected to further purification by preparative HPLC to yield the individual avermectin components.

## Quantitative Data

The following tables summarize key quantitative data related to the production and efficacy of avermectin compounds.

Table 1: Fermentation Yields of Avermectin Components

| S. avermitili Strain | Fermentation Medium | Key Optimization Parameter                 | Avermectin B1a Titer (µg/mL) | Avermectin B1b Titer (µg/mL) | Total Avermectin Titer (µg/mL) | Reference |
|----------------------|---------------------|--------------------------------------------|------------------------------|------------------------------|--------------------------------|-----------|
| Wild-type            | SM2                 | None (baseline)                            | -                            | 17                           | -                              | [5]       |
| A229 (industrial)    | -                   | None (baseline)                            | 6447                         | -                            | -                              | [6]       |
| A229 derivative      | -                   | aveC gene engineering                      | 8120                         | -                            | -                              | [6]       |
| A229 derivative      | -                   | Co-overexpression of fadD and fadAB        | 8537                         | -                            | -                              | [6]       |
| A229 derivative      | -                   | Co-expression of bicA and ecaA             | 8083                         | -                            | -                              | [6]       |
| A229 derivative      | -                   | Combined engineering strategy              | 9613                         | -                            | -                              | [6]       |
| N72 mutant           | -                   | Glucose supplementation                    | -                            | -                            | 1068 (Doramectin)              | [7]       |
| 41445 UV 45(m)3      | SM2 (potato starch) | Optimized pH (7.5) and agitation (250 rpm) | -                            | 420.02                       | -                              | [4]       |

Table 2: In Vivo Efficacy of Ivermectin against *Heligmosomoides polygyrus* in Mice

| Mouse Strain                    | Route of Administration | Ivermectin Dose (mg/kg) | Efficacy (%) Worm Reduction)                         | Reference |
|---------------------------------|-------------------------|-------------------------|------------------------------------------------------|-----------|
| Not specified                   | Medicated diet (ppm)    | 0.09375                 | 98.1% (against <i>H. contortus</i> )                 | [8]       |
| Not specified                   | Medicated diet (ppm)    | 0.75                    | 94.0%                                                | [8]       |
| CFLP, NIH, C57Bl10, BALB/c, CBA | Subcutaneous/Oral       | 5                       | Incomplete elimination                               | [9]       |
| CFLP, NIH, C57Bl10, BALB/c, CBA | Subcutaneous/Oral       | 10                      | 100%                                                 | [9]       |
| CFLP                            | Subcutaneous            | 20                      | 100% (also effective against immune-arrested larvae) | [9]       |

## Mechanism of Action

The primary mechanism of action of avermectins is the potentiation and/or direct activation of glutamate-gated chloride channels (GluCl<sub>s</sub>) in the nerve and muscle cells of invertebrates.[3] [10][11]

## Signaling Pathway

Binding of avermectin to GluCl<sub>s</sub> leads to an influx of chloride ions, causing hyperpolarization of the cell membrane. This, in turn, inhibits neuronal signaling and muscle contraction, leading to paralysis and eventual death of the parasite.[12] The high affinity of avermectins for invertebrate GluCl<sub>s</sub> and the relative insensitivity of mammalian ligand-gated chloride channels, coupled with the protection afforded by the blood-brain barrier in mammals, contribute to the selective toxicity of these compounds.





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. The mechanisms of action of ivermectin against SARS-CoV-2—an extensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 4. Kinetics of Avermectin B1b Production by Streptomyces avermitilis 41445 UV 45(m)3 in Shake Flask Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. Avermectin B1a production in Streptomyces avermitilis is enhanced by engineering aveC and precursor supply genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]

- 9. Factors affecting the efficacy of ivermectin against *Heligmosomoides polygyrus* (*Nematospiroides dubius*) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics | Parasitology | Cambridge Core [cambridge.org]
- 11. Ivermectin: A Multifaceted Drug With a Potential Beyond Anti-parasitic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Ivermectin? [synapse.patsnap.com]
- To cite this document: BenchChem. [The Discovery and Development of Avermectin Compounds: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10770092#discovery-and-history-of-avermectin-compounds>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)